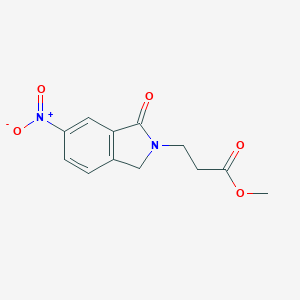![molecular formula C22H21NO6S B228081 ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate, commonly known as DMBT, is a compound with potential applications in scientific research. It is a thiazolidine-based compound that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of DMBT is not fully understood, but it has been suggested that it may act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, DMBT has been shown to induce reactive oxygen species (ROS) production, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
DMBT has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis. DMBT has also been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBT in lab experiments is its potential as a cytotoxic agent against cancer cells. It has also been shown to have radioprotective properties, which may be useful in studies involving ionizing radiation. However, one limitation of using DMBT is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on DMBT. One area of interest is the development of more efficient synthesis methods that can increase the yield of DMBT. Additionally, further studies are needed to fully understand the mechanism of action of DMBT and its potential as a therapeutic agent for cancer and other diseases. Future research could also focus on improving the solubility and bioavailability of DMBT, as well as exploring its potential as a radioprotective agent in clinical settings.
Méthodes De Synthèse
There are various methods for synthesizing DMBT, including the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol in the presence of ethyl acetoacetate and acetic anhydride, as well as the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and acetic anhydride. The yield of DMBT obtained from these methods ranges from 40-60%.
Applications De Recherche Scientifique
DMBT has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBT has also been studied for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation in vitro and in vivo.
Propriétés
Formule moléculaire |
C22H21NO6S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl 4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
InChI |
InChI=1S/C22H21NO6S/c1-4-29-21(25)16-8-5-14(6-9-16)13-23-20(24)19(30-22(23)26)12-15-7-10-17(27-2)18(11-15)28-3/h5-12H,4,13H2,1-3H3/b19-12- |
Clé InChI |
GNGRZCKMXCPHAE-UNOMPAQXSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O |
SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)




